3-Bromoperhydroazonin-2-one
Description
3-Bromoperhydroazonin-2-one is a brominated lactam derivative of perhydroazonine, a nine-membered saturated azonane ring system. Brominated lactams are critical intermediates in pharmaceutical chemistry, often serving as precursors for bioactive molecules due to their electrophilic reactivity and ability to participate in cross-coupling reactions .
Properties
Molecular Formula |
C8H14BrNO |
|---|---|
Molecular Weight |
220.11 g/mol |
IUPAC Name |
3-bromoazonan-2-one |
InChI |
InChI=1S/C8H14BrNO/c9-7-5-3-1-2-4-6-10-8(7)11/h7H,1-6H2,(H,10,11) |
InChI Key |
YGWOBAFUBQDCKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(=O)C(CC1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Ring Size and Saturation: this compound’s nine-membered saturated ring contrasts with smaller, fused systems like benzothiazolinones (6-membered) and tetrahydroimidazopyrazines (bicyclic 5+6 members). Saturation reduces ring strain but may limit conjugation, affecting electronic properties .
- Bromine Position: Bromine at C3 (azonane) vs. C6 (benzothiazolinone) or C7 (pyridopyrazinedione) alters regioselectivity in reactions. For example, C6-bromo benzothiazolinones undergo nucleophilic substitution more readily due to aromatic activation .
- Functional Groups: The lactam moiety in this compound is analogous to the thiazolone in benzothiazolinones, but sulfur vs. oxygen alters polarity and hydrogen-bonding capacity .
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